Tco-aminehcl

Vue d'ensemble

Description

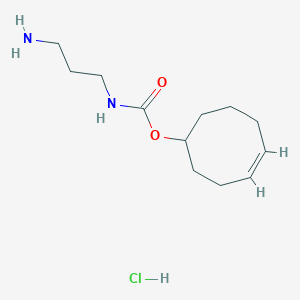

Trans-Cyclooctene-amine hydrochloride: (Tco-aminehcl) is a derivative of trans-cyclooctene, functionalized with an amine group and stabilized as a hydrochloride salt. This compound is particularly notable for its application in bioorthogonal chemistry, specifically in strain-promoted copper-free click chemistry reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of trans-cyclooctene-amine hydrochloride typically involves the functionalization of trans-cyclooctene with an amine group. This can be achieved through standard coupling techniques using reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.

Industrial Production Methods: : Industrial production of trans-cyclooctene-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: : Trans-cyclooctene-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Click Chemistry Reactions: It is highly reactive in strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Click Chemistry Reactions: Tetrazine derivatives are commonly used, and the reactions typically occur under mild, catalyst-free conditions.

Major Products

Substitution Reactions: The major products are substituted amines.

Click Chemistry Reactions: The major products are stable covalent linkages formed between trans-cyclooctene and tetrazine.

Applications De Recherche Scientifique

Bioorthogonal Chemistry

TCO-amine HCl is primarily known for its role in bioorthogonal click chemistry. This type of chemistry allows for reactions to occur within living systems without interfering with native biochemical processes. The TCO moiety reacts rapidly with tetrazines to form stable covalent bonds. This property is utilized in various applications:

- Cell Adhesion : Researchers have developed methods to chemically glue cells together using TCO-amine HCl and tetrazine. This technique enables the formation of stable cell pairs that can be used for studying cell-cell interactions in vitro and in vivo. For instance, modified Jurkat T cells and A549 cells can be glued together, maintaining viability under flow conditions .

- Synthetic Cell Constructs : The ability to create stable cell aggregates opens avenues for constructing synthetic tissues or organoids. These constructs can mimic natural tissue behavior and are valuable for drug testing and regenerative medicine .

Drug Delivery Systems

The unique reactivity of TCO-amine HCl has made it a valuable component in drug delivery systems:

- Targeted Drug Delivery : By conjugating therapeutic agents to TCO, researchers can achieve targeted delivery to specific cells or tissues. The rapid reaction with tetrazine allows for the precise release of drugs at the desired location within the body, enhancing therapeutic efficacy while minimizing side effects.

- Controlled Release Mechanisms : TCO-amine HCl can be integrated into polymeric systems that respond to specific biological triggers, allowing for controlled release of drugs over time. This application is particularly relevant in cancer therapy, where localized treatment is crucial .

Imaging Techniques

In addition to its chemical applications, TCO-amine HCl is also employed in imaging techniques:

- Fluorescence Imaging : The incorporation of TCO into imaging agents enables real-time tracking of cellular processes. For example, TCO-conjugated fluorescent dyes can be used to visualize specific cellular interactions or behaviors in live tissues .

- In Vivo Imaging : The bioorthogonal nature of TCO allows for imaging studies that do not disrupt biological functions. This capability is essential for studying dynamic processes such as tumor growth or immune responses in living organisms .

Case Studies and Research Findings

Several studies highlight the effectiveness of TCO-amine HCl in diverse applications:

Mécanisme D'action

The primary mechanism of action for trans-cyclooctene-amine hydrochloride involves its participation in the inverse electron demand Diels-Alder cycloaddition with tetrazines. This reaction is highly efficient and occurs without the need for a catalyst, making it suitable for biological applications. The molecular targets are typically carboxyl-containing compounds or biomolecules, and the pathway involves the formation of a stable covalent bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trans-Cyclooctene-PEG3-maleimide: Another trans-cyclooctene derivative used in click chemistry.

Trans-Cyclooctene-PEG4-succinimidyl ester: Used for bioconjugation applications.

Uniqueness: : Trans-cyclooctene-amine hydrochloride is unique due to its amine functionality, which allows for versatile chemical modifications and its high reactivity in bioorthogonal click chemistry reactions. This makes it particularly valuable for applications requiring precise and efficient labeling of biomolecules .

Activité Biologique

Tco-aminehcl, or trans-cyclooctene amine hydrochloride, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique properties and applications in bioorthogonal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Overview of this compound

This compound is characterized by its terminal primary amine group and a trans-cyclooctene (TCO) moiety. The compound is primarily used as a building block for conjugating various biomolecules, including proteins and small molecules. Its ability to react with carboxyl groups in the presence of activators makes it valuable for creating stable amide bonds in bioconjugation processes.

| Property | Details |

|---|---|

| Chemical Formula | C12H23ClN2O2 |

| Molecular Weight | 262.78 g/mol |

| Purity | >90% (by reaction with NHS ester) |

| Solubility | DCM, Chloroform, DMSO, DMF |

| Storage Conditions | -20°C, desiccated |

The biological activity of this compound is largely attributed to its ability to undergo rapid and selective reactions with tetrazines through the inverse electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction allows for the specific labeling of biomolecules in complex biological systems without interfering with native cellular functions.

Reaction Kinetics

Studies have shown that the reaction between this compound and tetrazines occurs at rates exceeding , making it one of the fastest known bioorthogonal reactions. This rapid reaction rate is crucial for applications in live-cell imaging and targeted drug delivery.

Applications in Research

This compound has been employed in various research applications, particularly in the fields of cancer therapy and imaging:

- Bioconjugation : this compound facilitates the conjugation of proteins to small molecules or other proteins, enhancing their therapeutic efficacy.

- Fluorescent Probes : It is used to synthesize fluorescently labeled compounds that can be tracked within biological systems.

- Radiolabeling : The compound has been utilized in radiolabeling studies for positron emission tomography (PET), allowing for real-time imaging of biological processes.

Study 1: Cancer Cell Targeting

In a recent study, this compound was used to develop a bioconjugate targeting prostate-specific membrane antigen (PSMA) in prostate cancer cells. The conjugate demonstrated enhanced binding affinity and cellular uptake compared to non-targeted controls, indicating potential for improved diagnostic and therapeutic outcomes .

Study 2: Live-Cell Imaging

Another study highlighted the use of this compound in live-cell imaging applications. By conjugating a fluorescent probe to this compound, researchers were able to visualize cellular processes in real-time, demonstrating the compound's utility in dynamic biological studies .

Research Findings

Recent research has provided insights into the efficacy and versatility of this compound:

- Fluorescence Enhancement : Conjugates formed using this compound exhibited significant fluorescence enhancement upon reaction with tetrazines, indicating its effectiveness as a labeling agent .

- In Vivo Applications : The compound has shown promise in preclinical models for targeted drug delivery systems, particularly in cancer therapy where precision is critical .

Propriétés

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQQURLGCGUKK-TYYBGVCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.